N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic acetamide derivative featuring a pyridazinone core substituted with a 3,4-dimethylphenyl group at position 3 and an acetamide side chain at position 1. The acetamide moiety is further substituted with a 3-chloro-2-methylphenyl group. Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP , which are widely used for small-molecule refinement and visualization.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-7-8-16(11-14(13)2)19-9-10-21(27)25(24-19)12-20(26)23-18-6-4-5-17(22)15(18)3/h4-11H,12H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSRWNVGAONFBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C(=CC=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Molecular Weight
The molecular weight of this compound is approximately 425.87 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The chloro and dimethylphenyl groups are believed to enhance its binding affinity to these targets, potentially influencing various signaling pathways.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Apoptosis Induction
In vitro studies demonstrated that treatment with this compound led to a notable increase in apoptotic cell death in HT29 colorectal cancer cells compared to untreated controls. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed moderate antibacterial activity against several Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the phenyl rings and the acetamide moiety can significantly influence its biological activity.
Key Findings
- Chloro Substitution : The presence of the chloro group on the phenyl ring is critical for enhancing anticancer activity.
- Dimethyl Substitution : The dimethyl groups on the adjacent phenyl ring contribute to increased lipophilicity, improving cell membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and related acetamide derivatives:
Key Structural and Functional Comparisons
Core Heterocycle Variations The target compound and the derivative in share a pyridazinone core, which is associated with hydrogen-bonding capabilities due to the carbonyl group. Pyridazinones are less common in agrochemicals but prevalent in medicinal chemistry for kinase inhibition .
Substituent Effects The 3,4-dimethylphenyl group on the target’s pyridazinone may enhance lipophilicity compared to the 4-chlorophenyl group in . This could influence membrane permeability and bioavailability. The 3-chloro-2-methylphenyl-acetamide moiety in the target differs from the thiazolyl group in , which is known for metal coordination. This suggests divergent applications—agricultural (target) vs. ligand design ().
Biological Activity Alachlor and related chloroacetamides are herbicides targeting very-long-chain fatty acid synthesis.
Synthetic and Crystallographic Insights The compound in was synthesized via carbodiimide coupling, a method applicable to the target compound. Its crystal structure revealed N–H···N hydrogen bonds forming dimeric motifs , a feature that may stabilize the target compound’s solid-state structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
